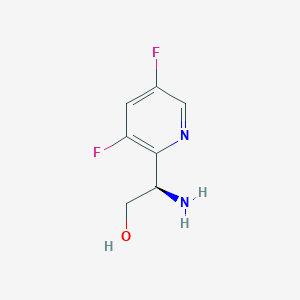
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Overview
Description
“(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O3 . It is a derivative of boronic acid, which is commonly studied in organic chemistry .
Synthesis Analysis
Boronic acids, including “(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid” is 222.049 Da . The exact structure of this compound is not provided in the search results.Chemical Reactions Analysis
Boronic acids, such as “(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid”, have been used in various chemical reactions. For example, they have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Role in Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
Boronic acids and esters, including derivatives like (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid, are crucial in the pharmaceutical industry for API-based synthesis. They are particularly effective in palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is essential for creating a variety of active agents, including potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Synthesis of Halopyridinylboronic Acids and Esters
The synthesis of novel halopyridinylboronic acids and esters, including 6-halopyridinylboronic acids, is significant. These compounds, synthesized via regioselective halogen–metal exchange, are stable, crystalline substances used in Suzuki cross-coupling to produce new pyridine libraries (Bouillon et al., 2003).
Involvement in Catalytic Aryl–Boron Coupling Reactions
Organic derivatives of boronic acid, such as (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid, are used in various synthetic applications, including catalytic aryl–boron coupling reactions. These reactions, studied in combination with organometallic systems like ruthenium pincer complexes, have advanced the field of chemical catalysis (Anaby et al., 2014).
Applications in Dihydropyran O-Carbamate Synthesis
The compound plays a role in the synthesis of dihydropyran O-carbamates through Suzuki−Miyaura cross-coupling reactions. This process involves treating dihydropyran derivatives with boronic acid, leading to the production of various substituted products (Bower et al., 1998).
Use in Creating Pyrrole–Pyridine-Based Ligands
This boronic acid derivative is utilized in the synthesis of pyrrole–pyridine-based ligands. Such ligands are synthesized using an in situ generated boronic acid for Suzuki coupling, demonstrating the versatility of boronic acids in creating complex organic structures (Böttger et al., 2012).
Role in Poly(pyridine-3-boronic acid) Modified Electrodes
Poly(pyridine-3-boronic acid), a related compound, has been used in modified electrodes for the simultaneous determination of biomolecules like ascorbic acid and uric acid. This application demonstrates the potential of boronic acid derivatives in biosensing technologies (Wu et al., 2010).
properties
IUPAC Name |
[6-(diethylcarbamoyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-3-13(4-2)10(14)9-6-5-8(7-12-9)11(15)16/h5-7,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYDHNSBMXYLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855762 | |
| Record name | [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid | |
CAS RN |
1093115-76-4 | |
| Record name | [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)
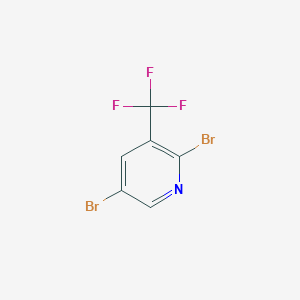
![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)
![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)
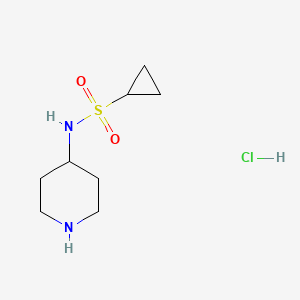
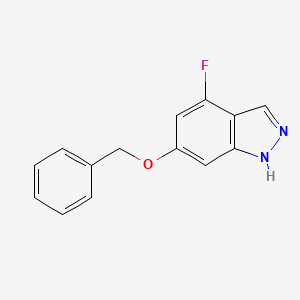
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)
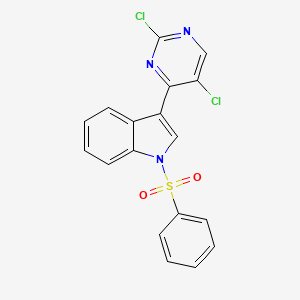
![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)

